3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one

Catalog No.
S14552706
CAS No.
67872-66-6
M.F
C12H20O5
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan...

CAS Number

67872-66-6

Product Name

3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one

IUPAC Name

3-methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C12H20O5/c1-10(2,3)16-9(12(5)7-15-12)17-11(4)6-14-8(11)13/h9H,6-7H2,1-5H3

InChI Key

FMZSUZDFSWOGEV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1=O)OC(C2(CO2)C)OC(C)(C)C

3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one is a synthetic organic compound characterized by its complex structure, which includes an oxetanone ring and various functional groups. Its molecular formula is C12H20O5C_{12}H_{20}O_5, and it has a molecular weight of approximately 244.284 g/mol . The compound features a methyl group, an epoxide group derived from 2-methyloxirane, and a tert-butoxy substituent, contributing to its unique chemical properties.

Typical of oxetanones and epoxides, including:

  • Nucleophilic Substitution: The epoxide can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: The hydroxyl groups present can react with acids to form esters.
  • Reduction Reactions: The carbonyl group in the oxetanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications or synthesizing related compounds.

The synthesis of 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Epoxide: Starting from a suitable precursor, such as 2-methylpropan-2-ol, an epoxidation reaction can be performed using peracids.
  • Construction of the Oxetanone Ring: This may involve cyclization reactions where the epoxide reacts with carbonyl compounds under acidic conditions.
  • Functional Group Modifications: Further modifications can be made to introduce tert-butoxy or methoxy groups through alkylation or etherification reactions.

Detailed protocols for these synthetic routes may be found in specialized organic chemistry literature.

3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for drug development or as an active pharmaceutical ingredient.
  • Materials Science: Its properties may be exploited in creating polymers or coatings with enhanced durability or chemical resistance.
  • Agricultural Chemicals: Similar compounds have been utilized in agrochemicals; thus, this compound could have applications in pest control formulations.

Interaction studies involving 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one would focus on its reactivity with biological systems and other chemical entities. Investigating how it interacts with proteins, nucleic acids, and other biomolecules could reveal its potential toxicity or therapeutic effects. Studies could include:

  • In vitro assays to assess cytotoxicity and cellular uptake.
  • Binding studies to evaluate interactions with specific receptors or enzymes.
  • Metabolic studies to understand how it is processed within biological systems.

Several compounds exhibit structural similarities to 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one. These include:

Compound NameStructure FeaturesUnique Aspects
1,4-EpoxybutaneSimple epoxideLess complex; fewer functional groups
3-Methylbutanoic acidSimilar methyl branchingNo oxetane structure; simpler carboxylic acid
1-(tert-butoxy)-1-methylethylene oxideContains tert-butoxySimilar epoxide but lacks oxetanone

The uniqueness of 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one lies in its combination of an oxetane ring and multiple functional groups that provide diverse reactivity and potential applications not found in simpler analogs.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

244.13107373 g/mol

Monoisotopic Mass

244.13107373 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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